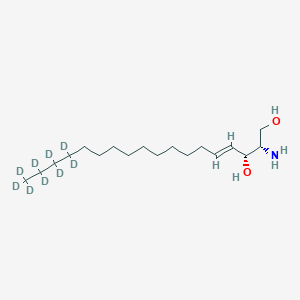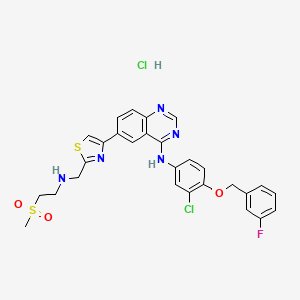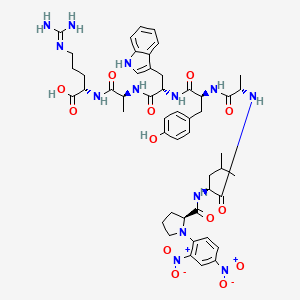
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol is a deuterated analog of sphingosine, a type of sphingolipid. Sphingolipids are essential components of cell membranes and play crucial roles in signal transduction and cell recognition. The deuterated version of sphingosine is often used in scientific research to study metabolic pathways and the effects of isotopic substitution on biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms at specific positions using deuterated reagents.
Formation of the Amino Alcohol: This involves the formation of the amino group and the hydroxyl groups at the desired positions.
Double Bond Formation: Introduction of the double bond in the correct configuration (E).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as chromatography and crystallization are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond can be reduced to form the saturated analog.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the saturated analog.
Substitution: Formation of esters or ethers.
Scientific Research Applications
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol is used in various scientific research applications:
Chemistry: Studying the effects of isotopic substitution on reaction mechanisms and kinetics.
Biology: Investigating the role of sphingolipids in cell signaling and membrane structure.
Medicine: Exploring potential therapeutic applications in diseases related to sphingolipid metabolism.
Industry: Used as a tracer in metabolic studies and in the development of deuterated drugs.
Mechanism of Action
The mechanism of action of (E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes, providing insights into the role of sphingolipids in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: The non-deuterated analog.
Dihydrosphingosine: The saturated analog without the double bond.
Phytosphingosine: A similar compound with an additional hydroxyl group.
Uniqueness
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. The isotopic substitution can also affect the compound’s physical and chemical properties, making it a valuable tool in research.
Properties
IUPAC Name |
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2,4D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-ZVPCYXOTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B10786576.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B10786578.png)
![1-(1-Benzyl-4-piperidinyl)-4-(4-fluorophenyl)-5-[2-(amino)-4-pyrimidinyl]imidazole](/img/structure/B10786586.png)
![4-[(9-cyclopentyl-5-methyl-6-oxo-7-prop-2-enyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786590.png)
![4-[5-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786595.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786603.png)
![2,6-difluoro-N-[3-[3-[2-(pyridin-3-ylamino)pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]benzamide;hydrochloride](/img/structure/B10786606.png)
![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide](/img/structure/B10786613.png)

![6-bromo-N-[3-chloro-4-(3-fluorophenyl)sulfonylphenyl]thieno[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B10786621.png)
![N-(5-Bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B10786628.png)


![(3R,4S,5S,6R,7R,9R,11R,12R,13S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786649.png)
